molecular formula C3H6ClNO B14750624 Propane, 2-chloro-2-nitroso- CAS No. 2421-26-3

Propane, 2-chloro-2-nitroso-

Cat. No.: B14750624
CAS No.: 2421-26-3
M. Wt: 107.54 g/mol
InChI Key: CJEALULDPPMPSP-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Nitrosoalkanes in Organic Chemistry

Halogenated organic compounds are a cornerstone of modern organic chemistry, with their applications spanning from pharmaceuticals to materials science. britannica.comnih.gov The introduction of a halogen atom into an organic molecule imparts significant changes in its physical and chemical properties, including polarity, reactivity, and biological activity. britannica.com The carbon-halogen bond strength decreases down the group from fluorine to iodine, influencing the reactivity of alkyl halides, with iodides being the most reactive. britannica.com

Concurrently, nitroso compounds, characterized by the -N=O functional group, are highly reactive species that participate in a wide array of chemical transformations. wikipedia.orgrsc.org They are known to exist in a monomer-dimer equilibrium, with the monomeric form being responsible for their characteristic blue or green color and their reactivity as powerful dienophiles and electrophiles. wikipedia.org The chemistry of nitroso compounds is rich and varied, encompassing reactions such as the nitroso-ene reaction, Diels-Alder cycloadditions, and nitroso aldol (B89426) reactions. nih.govnih.gov

The convergence of these two functionalities in halogenated nitrosoalkanes, particularly α-halogenated nitrosoalkanes like 2-chloro-2-nitroso-propane, creates a unique chemical entity. The presence of a halogen atom on the same carbon as the nitroso group significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the nitroso carbon and impacting the stability and reactivity of the C-N bond. This juxtaposition of a reactive nitroso group and a labile halogen atom suggests a rich and complex reaction chemistry, making these compounds intriguing targets for synthetic and mechanistic exploration.

Significance of the 2-Chloro-2-nitroso-propane Moiety in Synthetic and Mechanistic Endeavors

While specific research on 2-chloro-2-nitroso-propane is not extensively documented, its structural features suggest significant potential in several areas of chemical research, primarily as a spin trap and a versatile synthetic intermediate.

The most prominent application of tertiary nitrosoalkanes, such as the well-studied 2-methyl-2-nitrosopropane (B1203614), is in spin trapping . utexas.eduwikipedia.org This technique utilizes a diamagnetic molecule (the spin trap) to react with a short-lived, highly reactive radical species to form a more stable paramagnetic radical (a spin adduct) that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org The utility of a spin trap is determined by the stability of the resulting spin adduct and the distinctiveness of its EPR spectrum, which can provide information about the structure of the trapped radical. wikipedia.org It is plausible that 2-chloro-2-nitroso-propane could function as a spin trap, with the electron-withdrawing nature of the chlorine atom potentially modifying the spin density distribution in the resulting nitroxide radical adduct, thereby influencing the hyperfine coupling constants observed in the EPR spectrum. This could offer a different "fingerprint" for trapped radicals compared to traditional spin traps.

Furthermore, the 2-chloro-2-nitroso-propane moiety is a promising synthetic intermediate . α-Chloronitroso compounds are known to be highly reactive. researchgate.net The presence of a good leaving group (chloride) on the carbon atom bearing the nitroso group opens up possibilities for various nucleophilic substitution reactions. These compounds can serve as precursors to other functionalized molecules, with the nitroso group itself being amenable to reduction to amines or hydroxylamines, or participating in cycloaddition reactions. nih.govnih.gov Recent studies have highlighted the use of α-chloronitroso derivatives as efficient electrophilic synthons for the transfer of hydroxylamine (B1172632) to nucleophiles like enolates, showcasing their potential in carbon-nitrogen and carbon-oxygen bond-forming reactions. researchgate.net

Historical Overview of Research on α-Halogenated Nitroso Compounds

The study of nitroso compounds dates back to the 19th century, with early work focusing on their synthesis and basic reactivity. The inherent instability and high reactivity of many nitrosoalkanes, which readily dimerize or isomerize to oximes, posed significant challenges to early chemists. nih.govthieme-connect.de A significant breakthrough in the synthesis of nitrosoalkane dimers was reported by William D. Emmons in 1957. acs.org

The specific exploration of α-halogenated nitroso compounds also has historical roots in the early 20th century. One of the preferred methods for preparing chloro- and bromo-nitroso compounds has been the reaction of halogens or alkyl hypohalites with oximes, a method based on the early work of Piloty and Schmidt. nih.gov This approach was utilized by several research groups in the 1950s to access these reactive molecules. nih.gov

The development of new synthetic methods has been crucial for advancing the chemistry of this class of compounds. More recently, methods have been developed for the preparation of geminal chloronitroso compounds from nitronate anions and oxalyl chloride, expanding the accessibility of these valuable synthetic intermediates. researchgate.net The historical progression of research in this area reflects a continuous effort to tame the reactivity of these fascinating molecules and harness their potential for organic synthesis and mechanistic studies. The journey from initial observations of their fleeting existence to the development of controlled synthetic routes and applications in areas like spin trapping illustrates the persistent curiosity and ingenuity of the chemical research community.

Data Tables

Table 1: Physicochemical Properties of the Related Compound 2-Chloro-2-nitropropane (B1596036)

PropertyValueSource(s)
Molecular FormulaC₃H₆ClNO₂ nih.govnist.gov
Molar Mass123.54 g/mol nih.gov
AppearanceClear colorless to slightly yellow liquid nih.gov
Density~1.2 g/cm³ ontosight.ai
Melting Point-21.5 °C
Boiling Point132 °C
IUPAC Name2-chloro-2-nitropropane nih.gov
CAS Number594-71-8 nist.gov

Table 2: Structural Comparison of Related Propane (B168953) Derivatives

Compound NameStructureKey Functional GroupsNotes
Propane, 2-chloro-2-nitroso- Chloro (-Cl), Nitroso (-N=O)The subject of this article. A tertiary α-chloronitrosoalkane.
Propane, 2-chloro-2-nitro- Chloro (-Cl), Nitro (-NO₂)A related compound where the nitroso group is replaced by a nitro group.
Propane, 2-methyl-2-nitroso- (tert-Nitrosobutane) Methyl (-CH₃), Nitroso (-N=O)A well-known tertiary nitrosoalkane used as a spin trap.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-nitrosopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c1-3(2,4)5-6/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEALULDPPMPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(N=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178904
Record name Propane, 2-chloro-2-nitroso-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2421-26-3
Record name Propane, 2-chloro-2-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-chloro-2-nitroso-
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URL https://comptox.epa.gov/dashboard/DTXSID90178904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 2 Nitroso Propane

Direct Chlorination and Nitration Pathways for 2-Chloro-2-nitroso-propane

The combination of chlorination and nitration reactions on a propane (B168953) substrate primarily leads to the formation of 2-chloro-2-nitropropane (B1596036), a key precursor for the target compound. The term "nitration" in this context refers to the introduction of a nitro (-NO₂) group, not the direct formation of a nitroso (-NO) compound.

The initial step in this pathway involves the chlorination of propane. Free-radical chlorination of propane typically yields a mixture of isomers, with 2-chloropropane (B107684) being a major product alongside 1-chloropropane. sciencemadness.org The subsequent step is the conversion of 2-chloropropane into a nitrated derivative. A common laboratory method to achieve this is the reaction of 2-chloropropane with silver nitrite (B80452) (AgNO₂), which facilitates the replacement of the chlorine atom with a nitro group to form 2-nitropropane (B154153). doubtnut.comyoutube.com

Alternatively, 2-nitropropane can be produced industrially through the high-temperature, vapor-phase nitration of propane with nitric acid, although this process also generates other nitroalkanes like 1-nitropropane. chemicalbook.comwikipedia.orgnih.gov The resulting 2-nitropropane is the essential precursor for the methods described in section 2.2.

Table 1: Synthesis of 2-Nitropropane from Propane
Starting MaterialReaction StepsReagentsKey ProductsReference
Propane1. Free-Radical Chlorination 2. Nucleophilic Substitution1. Cl₂, light/heat 2. AgNO₂1. 2-Chloropropane 2. 2-Nitropropane sciencemadness.orgdoubtnut.com
PropaneVapor-Phase NitrationNitric Acid (HNO₃), high temp/pressure2-Nitropropane, 1-Nitropropane, etc. chemicalbook.comwikipedia.org

The direct conversion of 2-chloropropane to introduce a nitro group at the secondary carbon is effectively a nucleophilic substitution reaction. As mentioned previously, treating 2-chloropropane with a nitrating agent like silver nitrite (AgNO₂) yields 2-nitropropane. doubtnut.com This reaction substitutes the chloro group with a nitro group. The formation of 2-chloro-2-nitropropane, where both a chloro and a nitro group are attached to the same carbon, requires a different strategy, typically starting from 2-nitropropane itself.

Nitrosation Reactions for the Introduction of the Nitroso Functionality

Nitrosation reactions are central to the direct synthesis of the nitroso group in 2-chloro-2-nitrosopropane. These methods often utilize a precursor that already contains either a chloro or a nitro group at the target position.

Sodium nitrite (NaNO₂) in an acidic medium is a classical reagent for nitrosation. This method is effective for converting certain substrates into nitroso compounds. For instance, the nitrosation of secondary nitroalkanes like 2-nitropropane can yield compounds such as 2-nitro-2-nitrosopropane. nih.gov This demonstrates that a nitro-substituted propane derivative can be a viable substrate for introducing a nitroso group onto the same carbon atom.

Table 2: Nitrosation of 2-Nitropropane
SubstrateReagent SystemProductReference
2-NitropropaneSodium Nitrite (NaNO₂) / Acid2-Nitro-2-nitrosopropane nih.gov

Modern synthetic chemistry offers more sophisticated methods for generating geminal chloronitroso compounds with high efficiency and selectivity.

A significant advancement in the synthesis of geminal chloronitroso compounds is the reaction of nitronate anions with oxalyl chloride. This method provides a direct route to 2-chloro-2-nitrosopropane from 2-nitropropane. The process begins with the deprotonation of 2-nitropropane using a suitable base, such as potassium tert-butoxide, to form the corresponding nitronate anion. This anion is then treated with oxalyl chloride. The reaction is believed to proceed through an O-acylation step, followed by the capture of a chloride anion. This sequence ultimately yields the desired 2-chloro-2-nitrosopropane with high efficiency, achieving yields of at least 85%.

This approach is valued for its relatively mild conditions and high yield, representing a powerful tool for accessing α-chloronitroso compounds.

Table 3: Synthesis via Nitronate Anion and Oxalyl Chloride
PrecursorReagentsIntermediateFinal ProductYield
2-Nitropropane1. Potassium tert-butoxide 2. Oxalyl ChloridePotassium 2-propanenitronate2-Chloro-2-nitrosopropane≥85%

Compound Index

Novel Approaches via Nitronate Anions and Electrophilic Reagents

Conversion from Secondary Nitro Compounds via Derived Nitronate Anions

A notable and practical method for synthesizing geminal chloronitroso compounds, such as 2-chloro-2-nitrosopropane, involves the reaction of nitronate anions with oxalyl chloride. sci-hub.se This approach provides a non-oxidative strategy, which is advantageous as it avoids the use of harsh electrophilic chlorinating reagents that can be incompatible with sensitive functional groups. sci-hub.se

The process begins with the deprotonation of a secondary nitro compound, specifically 2-nitropropane, using a suitable base to form the corresponding nitronate anion. The subsequent reaction of this anion with oxalyl chloride is believed to proceed through an O-acylation step, followed by chloride anion capture and fragmentation to yield the desired α-chloro-nitroso compound. sci-hub.se

Research indicates that the in-situ generation of 2-chloro-2-nitrosopropane from 2-nitropropane via this method can achieve yields of at least 85%. sci-hub.se The selection of the base is critical for efficient formation of the nitronate anion; potassium tert-butoxide has been shown to be effective for this transformation. sci-hub.se To optimize the yield, it is recommended to minimize the contact time between the newly formed chloronitroso product and the nitronate anion, which can be achieved by a rapid addition of oxalyl chloride to the nitronate solution. sci-hub.se

Table 1: Synthesis of 2-Chloro-2-nitrosopropane from Nitronate Anion

Reactant Reagent Key Conditions Product Reported Yield
Pyridinium (B92312) Chloride and 2-Nitropropane Mediated Routes

Generation of α-Chloro-nitroso Compounds through Nitrosyl Chloride Addition

The addition of nitrosyl chloride (NOCl) to carbon-carbon double bonds is a well-established and highly useful method for the synthesis of C-nitroso compounds. sci-hub.se This reaction, known as nitrosochlorination, proceeds by adding nitrosyl chloride across an alkene to generate a 1-chloro-2-nitroso compound. sci-hub.se

To synthesize 2-chloro-2-nitrosopropane, the specific precursor required for this reaction is 2-methylpropene (isobutylene). The addition of nitrosyl chloride to 2-methylpropene follows the Markovnikov rule, where the electrophilic nitrosyl group attaches to the carbon with more hydrogen atoms, and the chloride ion adds to the more substituted carbon. However, for a tertiary carbon as in 2-methylpropene, the addition leads directly to the geminal chloro-nitroso structure.

The resulting α-chloro-nitroso compounds are often highly reactive. 2-Methyl-2-nitrosopropane (B1203614), for instance, exists as a blue monomer in the liquid state or in solution but dimerizes to a colorless solid upon standing at room temperature. wikipedia.org

Table 2: Synthesis via Nitrosyl Chloride Addition

Alkene Precursor Reagent Reaction Type Product

Synthetic Intermediates and Precursors to 2-Chloro-2-nitroso-propane

The synthesis of 2-chloro-2-nitrosopropane relies on a set of key precursors and intermediates dictated by the chosen synthetic pathway.

For the Nitronate Anion Route:

2-Nitropropane: This is the primary starting material. It is a secondary nitro compound that provides the carbon skeleton and the nitro group. sci-hub.sewikipedia.org 2-Nitropropane is produced industrially through the vapor-phase nitration of propane. wikipedia.org Alternative synthesis methods start from acetone (B3395972) and ammonia. google.com

Base (e.g., Potassium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate 2-nitropropane to form the reactive nitronate anion intermediate. sci-hub.se

Oxalyl Chloride: This reagent reacts with the nitronate anion, serving as the source of the chlorine atom and facilitating the formation of the nitroso group. sci-hub.se

For the Nitrosyl Chloride Addition Route:

2-Methylpropene (Isobutylene): This alkene serves as the carbon backbone. The double bond is the site of the addition reaction. wikipedia.org

Nitrosyl Chloride (NOCl): This is the key reagent that provides both the nitroso group and the chlorine atom. It is a highly reactive, electrophilic gas. wikipedia.org

The stability and handling of these precursors are important considerations. For example, nitrosyl chloride is a toxic and corrosive gas, often generated in situ for immediate use. sci-hub.se 2-Nitropropane is a flammable liquid used as a solvent and chemical intermediate. wikipedia.org

Table 3: Key Precursors and Their Roles

Precursor Chemical Formula Role in Synthesis Relevant Synthetic Route
2-Nitropropane (CH₃)₂CH(NO₂) Starting material; source of the propan-2-yl-2-nitro group Conversion from Secondary Nitro Compounds sci-hub.sewikipedia.org
2-Methylpropene (CH₃)₂C=CH₂ Starting material; provides the carbon backbone for addition Nitrosyl Chloride Addition wikipedia.org
Nitrosyl chloride NOCl Reagent; provides both the nitroso and chloro groups Nitrosyl Chloride Addition wikipedia.org
Oxalyl chloride (COCl)₂ Reagent; provides the chloro group and facilitates nitroso formation Conversion from Secondary Nitro Compounds sci-hub.se

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 2 Nitroso Propane

Fundamental Reactivity Governed by Functional Group Interplay

The interaction and reactivity of the chloro and nitroso functionalities are central to the chemical profile of 2-chloro-2-nitrosopropane. The molecule can act as an ambident electrophile, meaning it has two sites susceptible to nucleophilic attack. researchgate.net This dual reactivity allows for its participation in various transformations, including substitutions, reductions, and condensation reactions.

Nucleophilic Substitution Reactions at the Chlorine Center

The carbon atom bonded to the chlorine in 2-chloro-2-nitrosopropane is tertiary. This structural feature is critical in determining the mechanism of nucleophilic substitution. Tertiary alkyl halides typically undergo substitution via a stepwise S_N1 (Substitution Nucleophilic Unimolecular) mechanism. acs.org This process involves the initial, rate-determining departure of the leaving group (chloride ion) to form a relatively stable tertiary carbocation intermediate. This carbocation is then rapidly captured by a nucleophile.

The most common reaction for saturated alkyl compounds with functional groups is nucleophilic substitution, where an electron-rich species (the nucleophile) attacks the electrophilic carbon of the alkyl group. acs.org For a substitution reaction to proceed, the bond to the leaving group must be broken at a reasonable rate. acs.org The stability of the resulting carbocation is a key factor, and tertiary carbocations are among the most stable. google.com

Reduction Pathways of the Nitroso Group to Amine Derivatives

The nitroso group of 2-chloro-2-nitrosopropane can be reduced to form the corresponding amine. The reduction of nitroso compounds often proceeds through a hydroxylamine (B1172632) intermediate, which is then further reduced to the amine. researchgate.net

Tertiary aliphatic nitroso compounds are noted to be reduced very quickly in a hydrogen atmosphere, even in the absence of a catalyst. taylorfrancis.com For more controlled or rapid transformations, catalytic hydrogenation is a standard method. Catalysts such as palladium on carbon (Pd/C) or platinum are effective for the hydrogenation of nitrogen-containing compounds, including nitro and nitroso groups. researchgate.netgoogle.com The process involves the stepwise reduction, first of the nitroso group to a hydroxylamine, and subsequently to the primary amine. researchgate.net Alternative reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride, are also known to reduce nitroalkanes to hydroxylamines. wikipedia.org

Condensation Reactions Involving Nitroso and Chloro Functionalities

2-Chloro-2-nitrosopropane is an active participant in several important condensation reactions, leveraging the electrophilicity of its nitroso group.

Hetero-Diels-Alder Reaction: As a compound with a nitrogen-oxygen double bond, 2-chloro-2-nitrosopropane can function as a potent dienophile in hetero-Diels-Alder reactions. researchgate.netresearchgate.net This [4+2] cycloaddition involves reaction with a conjugated diene to form a six-membered heterocyclic ring, specifically a 3,6-dihydro-2H-1,2-oxazine. youtube.com This reaction is a powerful method for synthesizing these scaffolds, which are valuable intermediates for biologically interesting molecules. youtube.com

Nitroso-Ene Reaction: The nitroso group can also participate in an ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the ene) and the nitroso compound (the enophile). researchgate.netacs.orgmsu.edu In a documented example, 2-chloro-2-nitrosopropane reacts with α-methylstyrene. The initial ene adduct, an α-chlorohydroxylamine, is unstable and readily eliminates hydrogen chloride to yield the corresponding nitrone. taylorfrancis.com

The general mechanism for the nitroso-ene reaction can be complex, with possibilities including a concerted pericyclic pathway or a stepwise mechanism involving intermediates like an aziridine (B145994) N-oxide. acs.org

Oxidative Transformations of the Nitroso Group

The nitrogen atom in the nitroso group is in a lower oxidation state than in a nitro group, allowing for oxidative transformations.

Oxidation to Nitro Compounds Utilizing Ozone

A direct and efficient method for converting aliphatic nitroso compounds to their corresponding nitro derivatives is through oxidation with ozone (O₃). google.com This process is particularly effective for the synthesis of gem-chloronitroalkanes from gem-chloronitrosoalkanes. google.com A U.S. patent specifically documents the conversion of 2-chloro-2-nitrosopropane to 2-chloro-2-nitropropane (B1596036) using this method. google.com

The reaction is typically carried out by treating the chloronitrosoalkane, often dissolved in a solvent like acetic acid, with a stream of an oxygen-ozone mixture. google.com This method provides a convenient and economical route to highly desirable nitro-containing compounds in excellent yields. google.com

Table 1: Oxidation of Chloro-nitroso-alkanes with Ozone google.com
Starting Material (Chloro-nitroso-alkane)Product (Chloro-nitro-alkane)
2-Chloro-2-nitrosopropane2-Chloro-2-nitropropane
2-Chloro-2-nitrosodecane2-Chloro-2-nitrodecane
1-Chloro-1-nitrosocyclopentane1-Chloro-1-nitrocyclopentane
1-Chloro-1-nitrosocyclobutane1-Chloro-1-nitrocyclobutane

A representative procedure for a similar compound, 2-chloro-2-nitrosopentane, involves dissolving the crude starting material in acetic acid and treating it with an oxygen-ozone mixture for several hours at approximately 14°C to yield the 2-chloro-2-nitropentane product. google.com

Radical and Electron Transfer Processes

2-Chloro-2-nitrosopropane is recognized as an effective "radical trap". researchgate.net This reactivity is characteristic of many C-nitroso compounds, which are widely used in a technique known as "spin trapping". pnas.orgmasterorganicchemistry.com

In this process, the highly reactive, short-lived radical species adds to the nitroso compound. This addition reaction forms a much more stable and persistent paramagnetic nitroxide radical. pnas.org The resulting stable radical can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. This technique allows for the identification of the original, transient radical species. The closely related compound, 2-methyl-2-nitrosopropane (B1203614), is a well-documented spin trap for identifying carbon-centered radicals. masterorganicchemistry.com The presence of the chloro group in 2-chloro-2-nitrosopropane influences the properties of the resulting nitroxide radical but does not inhibit its fundamental ability to act as a radical scavenger.

Reactions with Organometallic Reagents: Grignard Chemistry

The reaction of nitroso compounds with Grignard reagents (R-MgX) can proceed through different mechanistic pathways, influenced by the structure of both reactants and the reaction conditions. wikipedia.orgyoutube.com Grignard reagents are known to be potent nucleophiles and can add to polarized multiple bonds. wikipedia.orgmasterorganicchemistry.com In the context of 2-chloro-2-nitroso-propane, the electrophilic nitrogen atom of the nitroso group is a likely target for nucleophilic attack.

A plausible reaction pathway between 2-chloro-2-nitroso-propane and a Grignard reagent involves a polar mechanism. The carbon atom of the Grignard reagent, bearing a partial negative charge, can act as a nucleophile, attacking the electron-deficient nitrogen atom of the nitroso group. youtube.com This initial addition would lead to a magnesium salt of a hydroxylamine derivative. Subsequent elimination of magnesium chloride would then generate a nitrone.

Nitrones are a class of organic compounds characterized by the functional group R1R2C=N+(O-)R3. Their synthesis can be achieved through various methods, including the condensation of ketones with hydroxylamines and the oxidation of secondary amines. organic-chemistry.org While direct studies on the reaction of 2-chloro-2-nitroso-propane with Grignard reagents to form nitrones are not extensively documented in the provided search results, the general reactivity patterns of both Grignard reagents and nitroso compounds suggest this as a feasible outcome. wikipedia.orgorganic-chemistry.org

An alternative mechanistic pathway involves a single-electron transfer (SET) from the Grignard reagent to the nitroso compound. SET mechanisms are well-documented in reactions of Grignard reagents with certain substrates, such as nitroarenes. rsc.org This process would generate a radical anion from the 2-chloro-2-nitroso-propane and a radical cation from the Grignard reagent.

The subsequent fate of these radical intermediates could lead to a variety of products. The radical anion of 2-chloro-2-nitroso-propane could fragment, losing a chloride ion to form a nitrosoalkyl radical. This radical could then be further reduced and protonated during workup to yield an oxime. For instance, the photolysis of 1-chloro-1-nitrosocyclohexane (B1632812) at high concentrations yields substantial amounts of cyclohexanone (B45756) oxime. rsc.org

The alkyl radical derived from the Grignard reagent could undergo dimerization, leading to the formation of a new carbon-carbon bond. The relative reactivity of different Grignard reagents in SET processes has been established, with the order being i-C3H7 > PhCH2 ≈ C2H5 > PhCH2CH2 > CH3. rsc.org

Reactant Proposed Intermediate Potential Product(s) Governing Mechanism
2-Chloro-2-nitroso-propane + Grignard ReagentMagnesium salt of a hydroxylamine derivativeNitronePolar Mechanism
2-Chloro-2-nitroso-propane + Grignard ReagentRadical anion and radical cationOxime, Dimerized hydrocarbonSingle-Electron Transfer (SET)

Radical Scavenging Properties of Nitroso Compounds

Nitroso compounds are well-known for their ability to act as radical scavengers. A prominent example is 2-methyl-2-nitrosopropane, which is widely used as a spin-trapping agent to detect and identify short-lived radical intermediates. orgsyn.orgresearchgate.net When a radical adds to the nitrogen atom of the nitroso group, a stable nitroxide radical is formed, which can be detected by electron spin resonance (ESR) spectroscopy.

Given the structural similarity, 2-chloro-2-nitroso-propane is also expected to exhibit radical scavenging properties. The presence of radical scavengers has been shown to influence the product distribution in the photolysis of related compounds like 1-chloro-1-nitrosocyclohexane, providing evidence for the involvement of radical intermediates in these reactions. rsc.org

Photochemical Behavior and Photodissociation Dynamics

The interaction of α-chloro-nitroso alkanes with light can lead to a series of complex chemical transformations. The primary photochemical event is often the cleavage of the carbon-nitroso (C-NO) bond.

Unorthodox Irradiation Responses of α-Chloro-nitroso Alkanes

Detailed studies on the photolysis of 1-chloro-1-nitrosocyclohexane, a representative α-chloro-nitroso alkane, reveal a complex product distribution that is highly dependent on the reaction conditions. rsc.org In aprotic solvents, photolysis yields 1-chlorocyclohexene, cyclohexanone, and 1,1-dichlorocyclohexane, with smaller amounts of α-chlorocyclohexanone and 1-chloro-1-nitrocyclohexane at low concentrations. rsc.org At higher concentrations, cyclohexanone oxime becomes a significant product. rsc.org

The primary photochemical step is proposed to be the cleavage of the C-NO bond in all solvents. rsc.org In methanol, the product profile changes significantly, with the formation of hydrochloric acid, methyl nitrite (B80452), 1,1-dimethoxycyclohexane, cyclohexanone, and cyclohexanone oxime. rsc.org These observations highlight the importance of solvolysis and other secondary ionic reactions following the initial photochemical event. rsc.org α-Chloronitrones are suggested as key intermediates in these transformations. rsc.org

Similar complex photochemical behavior has been observed for other geminal chloro-nitroso-compounds, such as 3-chloro-3-nitrosopentane and 2-chloro-2-nitrosobutane. rsc.org Notably, in these cases, there is no evidence for a carbonyl-like photoreduction pathway. rsc.org

Compound Solvent Major Photolysis Products
1-Chloro-1-nitrosocyclohexaneAprotic Solvents1-Chlorocyclohexene, Cyclohexanone, 1,1-Dichlorocyclohexane, Cyclohexanone oxime (at high conc.) rsc.org
1-Chloro-1-nitrosocyclohexaneMethanolHydrochloric acid, Methyl nitrite, 1,1-Dimethoxycyclohexane, Cyclohexanone, Cyclohexanone oxime rsc.org

The photodissociation dynamics of related compounds, such as the 2-propyl radical, have been investigated, showing that the loss of a hydrogen atom occurs after excitation. nih.gov The photolysis of 2-nitro-2-nitrosopropane, another structurally related compound, also proceeds via homolytic cleavage of the C-NO bond, with the product distribution being highly dependent on the solvent. hw.ac.uk

Photodissociation of C-Nitroso Monomers to Alkyl Radicals and Nitric Oxide

The photochemistry of 2-chloro-2-nitroso-propane and related C-nitroso compounds is characterized by the facile cleavage of the C-N bond upon absorption of light. This photodissociation process leads to the formation of an alkyl radical and a nitric oxide radical.

The primary photochemical event can be represented as follows:

(CH₃)₂C(Cl)NO → (CH₃)₂C(Cl)• + NO•

This reaction is a key step in understanding the subsequent chemical transformations that 2-chloro-2-nitroso-propane undergoes under irradiation. The generation of the 2-chloro-2-propyl radical opens up pathways for various radical-mediated reactions.

Photoreactions Under Inert and Oxidizing Atmospheres: Disproportionation, Tautomerization, Dimerization, Nitrate, and Nitro Compound Formation

The fate of the initially formed radicals is highly dependent on the reaction conditions, particularly the presence or absence of oxygen.

Under Inert Atmospheres:

In the absence of oxygen, the primary photochemical products, the 2-chloro-2-propyl radical and nitric oxide, can undergo several reactions:

Disproportionation: The 2-chloro-2-propyl radicals can disproportionate to yield 2-chloropropane (B107684) and 2-chloro-1-propene.

Tautomerization: The monomeric 2-chloro-2-nitroso-propane can exist in equilibrium with its tautomeric form, an oxime. However, this is more relevant for nitroso compounds with an α-hydrogen.

Dimerization: The 2-chloro-2-nitroso-propane monomer readily dimerizes, especially in the solid state or at low temperatures, to form a more stable dimeric species. This dimerization is a thermal process but can be influenced by photochemical conditions that affect the monomer concentration.

Under Oxidizing Atmospheres:

In the presence of oxygen, the reaction pathways are significantly altered due to the trapping of the alkyl radical by molecular oxygen. This leads to the formation of peroxy radicals, which can then participate in a cascade of reactions.

Nitrate and Nitro Compound Formation: The 2-chloro-2-propyl radical reacts with oxygen to form a 2-chloro-2-propylperoxy radical. This peroxy radical can then react with nitric oxide, also generated during photodissociation, to produce an unstable intermediate that can decompose to form 2-chloro-2-nitropropane and other nitrated or oxygenated products. The nonenzymatic oxidation of the related compound 2-nitropropane (B154153) has been shown to proceed through a peroxidative chain reaction involving peroxyl and nitrogen dioxide radicals. nih.gov

Intramolecular Transformations and Cycloaddition Reactions

2-Chloro-2-nitroso-propane and other functionalized nitroso compounds are valuable reagents in intramolecular transformations and cycloaddition reactions, leading to the synthesis of complex heterocyclic structures.

Intramolecular Ene Reactions of Functionalized Nitroso Compounds

While 2-chloro-2-nitroso-propane itself is not typically used in intramolecular ene reactions due to its structure, the nitroso group is a powerful enophile. ucl.ac.ukrsc.org Functionalized nitroso compounds, generated in situ from precursors like oximes or nitro compounds, can undergo intramolecular ene reactions to form hydroxylamine derivatives. ucl.ac.uk These reactions are a valuable synthetic tool for creating cyclic compounds and can be catalyzed by various metals. nih.govresearchgate.netscispace.com The development of methods for generating functionalized nitroso compounds has expanded the scope of these intramolecular reactions. ucl.ac.uk

Diels-Alder Cycloaddition as a Heterodienophile

The nitroso group in 2-chloro-2-nitroso-propane can act as a heterodienophile in Diels-Alder reactions. researchgate.net This [4+2] cycloaddition with a conjugated diene provides a direct route to 3,6-dihydro-1,2-oxazines, which are versatile synthetic intermediates. researchgate.netresearchgate.netnih.gov The regioselectivity of the nitroso Diels-Alder reaction is a critical aspect, as the reaction of an unsymmetrical diene with the nitroso compound can lead to two different regioisomers. researchgate.netnih.gov The high reactivity and the potential for stereocontrol make the nitroso Diels-Alder reaction a significant transformation in organic synthesis. nih.govnih.gov

Reactions with Organoaluminium Reagents

The electrophilic nature of the nitrogen atom in the nitroso group makes it susceptible to attack by nucleophiles, including organometallic reagents.

Methyl Nitrone Formation with Trimethylaluminium

The reaction of 2-chloro-2-nitroso-propane with trimethylaluminium leads to the formation of a methyl nitrone. This transformation involves the transfer of a methyl group from the organoaluminium reagent to the nitrogen atom of the nitroso group, followed by a rearrangement.

The general reaction can be depicted as:

(CH₃)₂C(Cl)NO + Al(CH₃)₃ → (CH₃)₂C=N⁺(CH₃)O⁻ + Al(CH₃)₂Cl

This reaction provides a method for the synthesis of nitrones, which are themselves important 1,3-dipoles used in cycloaddition reactions to construct five-membered heterocyclic rings.

α-Chloroimine Rearrangement from Intermediate Complexes

The reaction of α-chloronitroso compounds, such as 2-chloro-2-nitroso-propane, with organoaluminium reagents can lead to the formation of α-chloroimines through a rearrangement mechanism. When moderately hindered α-chloronitroso compounds are treated with trimethylaluminium at low temperatures, intermediate complexes are formed. Upon heating, these intermediates can eliminate methane (B114726) and subsequently rearrange to form α-chloroimines. The stereochemistry of the resulting α-chloroimine is determined by the E- or Z-geometry of the precursor complex.

Carbon-Carbon Bond Cleavage in Sterically Hindered Systems

In contrast to the rearrangement pathway, α-chloronitroso compounds that are more sterically hindered and possess a quaternary carbon atom undergo carbon-carbon bond cleavage. This fragmentation occurs when these compounds are treated with trimethylaluminium. The C-C bond rupture leads to the formation of hydroxamic acid chlorides, which can be considered formal HCl adducts of nitrile oxides. This reactivity highlights the influence of steric hindrance on the reaction pathway, favoring fragmentation over rearrangement in congested systems.

Reductive Pathways with Triethyl- and Triisobutylaluminium

When 2-chloro-2-nitroso-propane and related α-chloronitroso compounds are reacted with triethylaluminium or triisobutylaluminium, the primary reaction pathway observed is reduction. researchgate.net These organoaluminium reagents, which are bulkier and possess β-hydrogens, facilitate the reduction of the nitroso group. The main products of these reactions are oximes and their isomeric amides. researchgate.net This contrasts with the reactions involving trimethylaluminium, where methylation and rearrangement or fragmentation are the predominant outcomes.

Table 1: Products of the Reaction of α-Chloronitroso Compounds with Trialkylaluminium Reagents

Trialkylaluminium ReagentPrimary Product(s)Reaction Pathway
TriethylaluminiumOximes and AmidesReduction
TriisobutylaluminiumOximes and AmidesReduction

Cyclization Reactions of Hydroxy-Substituted Derivatives

Hydroxy-substituted derivatives of gem-chloronitroso compounds exhibit a fascinating and reversible cyclization behavior that is dependent on pH. Under basic conditions, these compounds undergo intramolecular cyclization to yield cyclic nitronates. Specifically, depending on the length of the carbon chain separating the hydroxyl and chloronitroso functionalities, the products are either isoxazoline (B3343090) N-oxides or 5,6-dihydro-4H-1,2-oxazine N-oxides. This process is reversible; the addition of hydrogen chloride to the cyclic nitronates regenerates the open-chain hydroxy-substituted chloronitroso compound. researchgate.net This equilibrium provides a synthetic route to these heterocyclic systems from the corresponding aldols. researchgate.net

Table 2: Cyclization of Hydroxy-Substituted gem-Chloronitroso Compounds

Starting MaterialConditionsProduct
Hydroxy-substituted gem-chloronitrosoalkaneBaseIsoxazoline N-oxide or 5,6-dihydro-4H-1,2-oxazine N-oxide
Cyclic nitronate (e.g., Isoxazoline N-oxide)Hydrogen ChlorideHydroxy-substituted gem-chloronitrosoalkane

Comparative Reactivity of the Nitroso Function with Analogous Carbonyl Groups

The nitroso group (-N=O) and the carbonyl group (C=O) share some similarities in their electronic structure, both featuring a pi bond and a polarized double bond, which makes the nitrogen and carbon atoms, respectively, electrophilic. However, there are significant differences in their reactivity.

The electrophilicity of the carbonyl carbon is a well-understood aspect of its chemistry, influenced by both inductive and resonance effects. libretexts.orgmasterorganicchemistry.com In aldehydes and ketones, the carbonyl carbon carries a partial positive charge, making it susceptible to nucleophilic attack. khanacademy.orglibretexts.org Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and the presence of only one electron-donating alkyl group compared to two in ketones. libretexts.org

The nitroso group in 2-chloro-2-nitroso-propane also confers electrophilic character to the nitrogen atom. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the adjacent atom. nih.gov This allows the nitroso group to react with a variety of nucleophiles. In reactions where a nitronate ion (formed from a nitroalkane) and an enolate ion (from a carbonyl compound) compete in a nucleophilic substitution, the nitronate often proves to be the more potent nucleophile. nih.gov

While direct kinetic comparisons between the nitroso group of 2-chloro-2-nitroso-propane and analogous carbonyl compounds are specific to the reaction conditions and the nucleophile, the general principles of electrophilicity apply. The presence of the electronegative chlorine atom on the same carbon as the nitroso group in 2-chloro-2-nitroso-propane further influences its electronic properties and reactivity, often making it a highly reactive electrophile. The reactivity of the nitroso group is also evident in its ability to participate in reactions not typically seen with carbonyls under similar conditions, such as acting as a spin trap for free radicals.

Spectroscopic and Computational Investigations of 2 Chloro 2 Nitroso Propane

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structure, bonding, and dynamics of molecules like 2-chloro-2-nitrosopropane. Each method provides a unique window into the molecular properties, from identifying transient radical species to mapping the electronic environment of specific nuclei.

Electron Spin Resonance (ESR) Spectroscopy for Nitroxide Identification

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a magnetic resonance technique for studying species with unpaired electrons. While the 2-chloro-2-nitrosopropane monomer itself is not a radical, it functions as a potent spin trap. It can react with unstable, short-lived radicals (R•) to form persistent and stable paramagnetic nitroxide radicals. These nitroxide spin adducts are readily detectable by ESR, providing invaluable information about the identity of the original trapped radical.

The trapping reaction is as follows: (CH₃)₂C(Cl)NO + R• → (CH₃)₂C(Cl)N(O•)R

The resulting ESR spectrum of the nitroxide adduct is characterized by its g-value and hyperfine coupling constants (hfcs). The primary splitting comes from the interaction of the unpaired electron with the ¹⁴N nucleus (Nuclear Spin, I = 1), which splits the signal into a triplet of lines. Further smaller splittings can arise from interactions with other magnetic nuclei in the trapped radical R, allowing for its identification. oup.com For instance, if a hydrogen atom is trapped (R=H), the spectrum would be a triplet of doublets. The magnitude of the hyperfine constants is sensitive to the nature of the trapped radical, making spin trapping a powerful diagnostic tool. oup.comutexas.edu The close structural analog, 2-methyl-2-nitrosopropane (B1203614), is widely used for this purpose to trap and identify carbon-centered and other radicals. oup.com

Table 1: Expected ESR Parameters for a Nitroxide Adduct of 2-Chloro-2-nitrosopropane

Parameter Description Expected Characteristics
g-value The spectroscopic g-factor, analogous to the g-factor in NMR. Close to the free electron value (~2.006), typical for nitroxides.
a(¹⁴N) The hyperfine coupling constant for the nitrogen nucleus. A triplet pattern (1:1:1 intensity ratio) with a coupling constant value dependent on the trapped radical and solvent.
a(R) Hyperfine coupling constants for magnetic nuclei within the trapped radical R. Provides structural information about the trapped radical. For example, coupling to β-protons in an alkyl radical adduct.

| a(³⁵Cl/³⁷Cl) | Hyperfine coupling constant for the chlorine nucleus. | May cause further splitting or line broadening, though often unresolved. |

Vibrational Spectroscopy (IR and Raman) in Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and elucidating molecular structure. For 2-chloro-2-nitrosopropane, these methods would be crucial for distinguishing between its monomeric and dimeric forms, as each possesses distinct vibrational signatures.

The blue monomeric form is characterized by the N=O stretching vibration, which is expected to appear in the range of 1550-1620 cm⁻¹. The colorless dimeric form lacks the N=O bond and would instead show characteristic absorptions corresponding to the bonds within the central [ONNO] core. By analogy with related compounds, a strong absorption for the trans-dimer is expected. The C-Cl stretching frequency would also be observable, typically in the 600-800 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for 2-Chloro-2-nitrosopropane

Vibrational Mode Monomer Dimer Comments
ν(N=O) ~1550 - 1620 Absent The most definitive band for the blue monomeric form.
ν(N-O) Absent ~1300 - 1400 Characteristic of the dimeric structure.
ν(C-N) ~1100 - 1200 ~1100 - 1200 Present in both forms, but the environment differs.
ν(C-Cl) ~600 - 800 ~600 - 800 The exact position is sensitive to molecular conformation.

| δ(CH₃) | ~1370, ~1460 | ~1370, ~1460 | Methyl bending modes, expected in both forms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of magnetic nuclei like ¹H and ¹³C. For 2-chloro-2-nitrosopropane, NMR would be essential for confirming the structure of the diamagnetic dimer. The monomer, being paramagnetic due to the nitroso group, would likely lead to significantly broadened NMR signals that are difficult to observe.

For the colorless dimeric form, the ¹H NMR spectrum is expected to be simple. Due to the molecule's symmetry, the six methyl protons would be chemically equivalent, giving rise to a single sharp singlet. docbrown.info Similarly, the ¹³C NMR spectrum would show two signals: one for the two equivalent methyl carbons and another for the quaternary carbon atom bonded to chlorine and nitrogen. docbrown.info Studies on the analogous 2-methyl-2-nitrosopropane have used NMR to monitor its decomposition products in solution. tandfonline.comtandfonline.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Dimer of 2-Chloro-2-nitrosopropane

Nucleus Predicted Chemical Shift (δ) Multiplicity Rationale
¹H 1.5 - 2.0 Singlet Six equivalent methyl protons. No adjacent protons for coupling.
¹³C 20 - 30 Quartet (in ¹H-coupled) Equivalent methyl carbons.

| ¹³C | 60 - 70 | Singlet (in ¹H-coupled) | Quaternary carbon attached to electronegative Cl and N atoms. |

Note: Predicted shifts are relative to TMS and are estimates based on similar structures.

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that detects the interaction between the electric quadrupole moment of a nucleus and the electric field gradient (EFG) at its location. wikipedia.org It provides highly sensitive information about the electronic environment and bonding in crystalline solids. wikipedia.orgdu.ac.in NQR is performed in the absence of an external magnetic field, sometimes referred to as "zero-field NMR". wikipedia.org

The solid dimer of 2-chloro-2-nitrosopropane would be an excellent candidate for NQR analysis, as it contains two different quadrupolar nuclei: ¹⁴N (I=1) and the two chlorine isotopes, ³⁵Cl (I=3/2) and ³⁷Cl (I=3/2).

¹⁴N NQR: The nitrogen nuclei within the dimer's central [ONNO] core would produce a set of resonance frequencies sensitive to the N-N and N-O bond character.

³⁵Cl/³⁷Cl NQR: The chlorine atoms would each produce a single NQR line (for I=3/2). The frequency of this line is directly related to the C-Cl bond's electronic character and is highly sensitive to the molecular packing and substituent effects.

NQR spectroscopy could thus provide precise data on the covalent character of the C-Cl and N-N/N-O bonds within the crystal lattice of the dimer.

Table 4: Quadrupolar Nuclei in 2-Chloro-2-nitrosopropane Relevant to NQR

Isotope Nuclear Spin (I) Natural Abundance (%) Quadrupole Moment (Q) [barns]
¹⁴N 1 99.63 +0.020
³⁵Cl 3/2 75.77 -0.082

| ³⁷Cl | 3/2 | 24.23 | -0.064 |

Theoretical and Computational Chemistry Approaches

In the absence of extensive experimental data, theoretical and computational methods serve as powerful predictive tools for understanding molecular properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can provide deep insights into the structure, stability, and spectroscopic properties of 2-chloro-2-nitrosopropane. Such calculations could be employed to:

Determine Geometries: Optimize the three-dimensional structures of both the blue monomer and the colorless trans-dimer, providing precise bond lengths and angles.

Analyze Stability: Calculate the relative energies of the monomer and dimer to predict the thermodynamics of the dimerization process.

Predict Spectroscopic Data: Simulate vibrational (IR and Raman) spectra by calculating harmonic frequencies and intensities. chemicalbook.com This allows for the assignment of experimental spectral bands to specific vibrational modes. NMR chemical shifts and NQR frequencies can also be calculated to aid in the interpretation of experimental spectra.

Investigate Electronic Structure: Analyze the molecular orbitals (e.g., HOMO and LUMO) and the distribution of electron density to understand the molecule's reactivity, particularly its function as a spin trap. frontiersin.org For the nitroxide adduct formed after spin trapping, calculations can predict the g-tensor and hyperfine coupling constants for comparison with experimental ESR data.

These computational approaches would be invaluable for building a robust, predictive model of 2-chloro-2-nitrosopropane's chemical and physical behavior.

Molecular Dynamics Simulations and Reaction Pathway Analysis

While specific molecular dynamics (MD) simulations and detailed reaction pathway analyses for 2-chloro-2-nitroso-propane are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its expected behavior. MD simulations for a related molecule, propane (B168953), have been conducted to determine properties like pressure and internal energy by modeling its intermolecular potentials. researchgate.net A similar approach for 2-chloro-2-nitroso-propane would involve developing a force field that accurately describes the inter- and intramolecular forces, considering the polar C-Cl and N=O bonds and the torsional angles of the molecule.

Such simulations could predict its behavior in various solvents and at different temperatures, providing insights into its diffusion, conformational changes, and interactions with other molecules. Reaction pathway analysis, typically performed using quantum chemistry methods, would identify transition states and calculate activation energies for its potential reactions, such as dimerization or decomposition. This analysis would clarify the mechanisms governing its stability and reactivity.

Phase Space Theory in Photodissociation Dynamics

Phase space theory is a statistical model used to predict the distribution of energy among the products of a photodissociation reaction, assuming that the reaction proceeds through a long-lived intermediate complex where energy is randomly distributed. The application of this theory to the photodissociation of 2-chloro-2-nitroso-propane would help in understanding the dynamics following the absorption of a photon.

Upon excitation, the C-N bond or the C-Cl bond might break. Phase space theory could be used to predict the translational and internal (vibrational, rotational) energy distributions of the resulting fragments, such as the 2-chloro-2-propyl radical and nitric oxide (NO), or the 2-nitroso-2-propyl radical and a chlorine atom. These theoretical predictions are vital for interpreting experimental results from techniques like photofragment translational spectroscopy.

Ab Initio Studies on Related Halogenated Nitroso Compounds

Although specific ab initio studies on 2-chloro-2-nitroso-propane are limited, research on simpler related compounds like nitrosyl chloride (ONCl) and nitrosyl bromide (ONBr) provides valuable data. nih.gov High-level ab initio and density functional theory (DFT) calculations have been employed to study the bonding between the nitroso group and various nucleophiles. nih.gov

Key findings from these studies include:

Composite theoretical methods like CBS-Q and G2MP2 can accurately reproduce experimental bond dissociation free energies for nitroso compounds. nih.gov

The MP2 method with a complete basis set (CBS) extrapolation provides reasonable accuracy for bond energies, whereas the commonly used B3LYP functional tends to significantly overpredict these energies for nitroso compounds. nih.gov

Despite its shortcomings in energy prediction, the B3LYP method is reliable for determining geometries, frequencies, and entropies of nitroso compounds. nih.gov

A strong enthalpy-entropy compensation suggests that enthalpic effects are the dominant factor in the thermodynamics of nitroso group bonding. nih.gov

These findings suggest that for accurate computational studies on 2-chloro-2-nitroso-propane, methods like MP2 or higher-level coupled-cluster theories should be preferred over standard B3LYP for energy calculations.

Structure-Reactivity Correlations from Experimental and Computational Data

The interplay between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. For 2-chloro-2-nitroso-propane, steric and electronic factors, as revealed by both experimental observations on analogous compounds and computational models, dictate its chemical behavior.

Influence of Steric and Electronic Effects on Nitroso Group Reactivity and Dimerization

The reactivity of the nitroso group in 2-chloro-2-nitroso-propane is significantly influenced by both steric hindrance and electronic effects.

Steric Effects: The nitroso group is attached to a tertiary carbon atom, which is sterically bulky due to the presence of two methyl groups and a chlorine atom. This steric crowding has several consequences:

It hinders the approach of nucleophiles or other reactants to the nitroso group.

It influences the monomer-dimer equilibrium. Many C-nitroso compounds exist in equilibrium with their dimers. For instance, the closely related 2-methyl-2-nitrosopropane readily forms a colorless solid dimer which, in solution, reverts to the blue monomer. wikipedia.org The bulky tertiary substituent in 2-chloro-2-nitroso-propane likely favors the monomeric form in solution, similar to its tert-butyl analog.

It prevents isomerization to the corresponding oxime. Primary and secondary nitrosoalkanes, which have a hydrogen atom on the carbon bearing the nitroso group, can readily isomerize to the more stable oxime form. nih.gov This pathway is blocked for tertiary nitroso compounds like 2-chloro-2-nitroso-propane.

Electronic Effects: The presence of the electronegative chlorine atom and the nitroso group itself imparts significant electronic effects:

The chlorine atom has an inductive electron-withdrawing effect, which can influence the polarity of the nearby C-N bond and the reactivity of the entire molecule.

The nitroso group can act as an electron "sink," making the molecule susceptible to reduction. baranlab.org

The stability of intermediate radical species, which could be formed during reactions, is influenced by these electronic factors. acs.org

Correlated Rotational and Translational Product State Distributions in Photodissociation

The study of correlated rotational and translational energy distributions of photofragments provides detailed information about the dynamics of a bond-breaking process. When 2-chloro-2-nitroso-propane undergoes photodissociation, for example, by breaking the C-N bond to yield a 2-chloro-2-propyl radical and an NO molecule, the partitioning of excess energy into the products' rotation and translation is not necessarily random.

A correlation between the rotational state of a fragment and its translational energy can reveal details about the geometry of the molecule at the moment of dissociation. For example, a strong correlation might indicate a highly constrained transition state geometry. While specific experimental studies on these correlations for 2-chloro-2-nitroso-propane are not prominent in the literature, this type of analysis represents a powerful tool for elucidating its unimolecular decay dynamics on an excited electronic state.

Advanced Applications in Chemical Synthesis and Materials Science

2-Chloro-2-nitroso-propane as a Versatile Synthetic Intermediate

2-Chloro-2-nitroso-propane is recognized for its utility as a synthetic intermediate, participating in a variety of chemical transformations. It functions as a radical trap and an ambident electrophile, enabling both amination and oxyamination reactions. researchgate.net This dual reactivity makes it a valuable tool for organic chemists.

The reactivity of 2-chloro-2-nitroso-propane makes it a valuable building block in the synthesis of intricate organic structures. It is particularly useful in hetero-Diels-Alder reactions and nitroso ene reactions. researchgate.net For instance, it participates in the synthesis of syn-3,6-dihydro-1,2-oxazines through nitroso Diels-Alder cyclization. researchgate.net

While direct applications in pharmaceuticals are part of a broader landscape of chlorinated compounds, the functional groups present in 2-chloro-2-nitroso-propane and its derivatives are relevant to the synthesis of precursors for various therapeutic agents. nih.gov The introduction of nitroso and chloro groups can be a key step in building the complex molecular architectures required for biologically active compounds. For example, related nitroalkanes serve as intermediates in the synthesis of various pharmaceuticals. ontosight.ai

Nitroso compounds, in general, play a role in the synthesis of certain types of dyes. researchgate.netscribd.com The nitroso group (-N=O) can act as a chromophore, a part of a molecule responsible for its color. scribd.com While specific examples detailing the use of 2-chloro-2-nitroso-propane in large-scale dye production are not prevalent, its chemical properties align with those of precursors used in the synthesis of nitroso-based dyes. researchgate.netscribd.com These dyes can form metal complexes, which are utilized in various applications, including printing and textiles. researchgate.net

Derivatives of 2-Chloro-2-nitroso-propane in Specific Synthetic Pathways

The chemical versatility of 2-chloro-2-nitroso-propane extends to its derivatives, which are employed in highly specific and advanced synthetic applications, particularly in the field of energetic materials.

A notable application of related compounds is in the synthesis of energetic materials. For example, 2-nitro-2-nitrosopropane can be synthesized from 2-nitropropane (B154153). nih.gov This highlights a pathway where a related precursor is transformed into a molecule with a higher energy content.

A significant application of a related compound, 1-chloro-2-nitro-2-azapropane, is as a precursor in the synthesis of highly energetic azido- and nitrotetrazolato-compounds. sciencemadness.orgresearchgate.net For instance, 1-azido-2-nitro-2-azapropane is synthesized in high yield from the reaction of 1-chloro-2-nitro-2-azapropane with sodium azide. sciencemadness.orgresearchgate.net Similarly, 1-nitrotetrazolato-2-nitro-2-azapropane is produced from 1-chloro-2-nitro-2-azapropane and silver nitrotetrazolate. sciencemadness.orgresearchgate.net These derivatives are of interest due to their high energy content and potential applications in propellant and explosive formulations. researchgate.net

Strategic Use in Functional Material Development

The development of functional materials with tunable optical and electronic properties is a rapidly advancing field. The incorporation of responsive molecular units is a key strategy in designing these materials. While the application of "Propane, 2-chloro-2-nitroso-" in this domain is not yet established, the known behaviors of related nitroso compounds offer a glimpse into its potential.

Photochromism and thermochromism are phenomena where a compound undergoes a reversible color change upon exposure to light or heat, respectively. These properties are highly sought after for applications in smart windows, data storage, and molecular switches.

Research on C-nitroso compounds, particularly aromatic nitroso compounds (nitrosoarenes), has demonstrated that they can exhibit significant photochromic and thermochromic behavior in the solid state. This behavior is often linked to a monomer-dimer equilibrium. In many nitroso compounds, the monomeric form (R-N=O) is a colored species (often blue or green), while the dimeric form (azodioxide, R-N(O)=N(O)-R) is colorless or pale yellow.

The transition between these two states can be triggered by external stimuli:

Photo-switching: Irradiation with UV light can break the N-N bond of the dimer, leading to the formation of the colored monomer. Subsequent exposure to visible light can promote the reverse dimerization process.

Thermo-switching: A change in temperature can also shift the equilibrium. Often, heating the dimeric form leads to its dissociation into the monomeric form, resulting in a color change.

This reversible switching between two distinct chemical states with different optical properties forms the basis of a molecular switch. While specific studies on "Propane, 2-chloro-2-nitroso-" are lacking, its structural analog, 2-methyl-2-nitrosopropane (B1203614), is known to exist as a blue monomeric liquid that dimerizes to a colorless solid upon standing. wikipedia.org This suggests that "Propane, 2-chloro-2-nitroso-" could potentially exhibit similar monomer-dimer-based photochromic or thermochromic properties.

Table 2: Photochromic/Thermochromic Properties of a Related Nitroso Compound

CompoundMonomer AppearanceDimer AppearanceSwitching MechanismPotential Application
2-Methyl-2-nitrosopropaneBlue LiquidColorless SolidMonomer-Dimer EquilibriumMolecular Switch

This table is based on the known properties of a structurally similar compound and serves as a model for the potential behavior of "Propane, 2-chloro-2-nitroso-".

The exploration of "Propane, 2-chloro-2-nitroso-" in advanced materials chemistry remains a nascent field. However, its potential extends beyond photo-responsive systems. The high reactivity of the nitroso group makes it a candidate for incorporation into polymers and other macromolecular architectures.

For instance, the nitroso group can participate in various cycloaddition reactions, which could be exploited for the cross-linking of polymers or the functionalization of surfaces. The presence of the chlorine atom provides an additional handle for chemical modification, allowing for the attachment of the molecule to different substrates or polymer backbones.

Potential areas of exploration include:

Responsive Polymers: Incorporating "Propane, 2-chloro-2-nitroso-" into a polymer chain could lead to materials that change their physical or chemical properties in response to light, heat, or the presence of specific chemical species that react with the nitroso group.

Functionalized Nanomaterials: The molecule could be grafted onto the surface of nanoparticles (e.g., silica, gold) to impart new functionalities. For example, the nitroso-functionalized nanoparticles could act as sensors or be used for targeted delivery applications.

Spin Traps in Material Degradation Studies: Nitroso compounds are well-known as spin traps, reacting with free radicals to form stable nitroxide radicals that can be detected by techniques like electron spin resonance (ESR) spectroscopy. "Propane, 2-chloro-2-nitroso-" could potentially be used to study degradation mechanisms in polymers and other materials by trapping the radical intermediates involved in these processes.

The successful integration of "Propane, 2-chloro-2-nitroso-" into advanced materials would require careful control over its reactivity to ensure that the desired functional properties are expressed without leading to premature degradation of the material.

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-2-nitroso-propane in laboratory settings?

Synthesis typically involves nitrosation of 2-chloro-2-methylpropane derivatives under controlled conditions. For analogous chloroalkanes (e.g., 2-chloro-2-methylpropane), gas-phase ion-molecule reactions (e.g., SN2 mechanisms) have been studied using high-pressure mass spectrometry, with enthalpy changes (ΔrH°) quantified at 66.5 ± 4.2 kJ/mol for chloride ion adduct formation . Lab-scale synthesis should prioritize inert atmospheres and low temperatures to stabilize the nitroso group, with purification via fractional distillation under reduced pressure.

Q. How can the thermal stability of 2-chloro-2-nitroso-propane be experimentally characterized?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For related compounds (e.g., 2-chloro-2-methylpropane), vapor pressure data derived from Antoine equations (log10(P) = A − B/(T + C)) are available, with parameters such as A = 1.0542, B = 110.567, and C = -221.514 (295–319 K) . These models can guide stability tests by predicting decomposition thresholds under varying temperatures.

Q. What spectroscopic techniques are suitable for structural confirmation of 2-chloro-2-nitroso-propane?

Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl at ~550–750 cm⁻¹ and nitroso N=O stretches at ~1500 cm⁻¹). Gas-phase IR spectra for structurally similar compounds (e.g., 2-chloro-2-methylpropane) are available in NIST databases . Mass spectrometry (electron ionization) can confirm molecular weight and fragmentation patterns, with reference to parent ion peaks (e.g., m/z 78.54 for propane-2-chloro) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in thermodynamic data for 2-chloro-2-nitroso-propane?

Discrepancies in enthalpy of formation (ΔfH°) or vapor pressure parameters (e.g., conflicting Antoine coefficients from Stull, 1947 vs. Calero, 1969 ) can be addressed via density functional theory (DFT) calculations. For example, gas-phase thermochemistry data for 2-chloro-2-methylpropane (ΔfH°gas = -179.9 kJ/mol) can serve as a benchmark for validating nitroso derivatives. Hybrid methods (e.g., CBS-QB3) improve accuracy for nitroso group energetics.

Q. What mechanistic insights exist for nitroso group reactivity in 2-chloro-2-nitroso-propane?

Gas-phase ion-clustering studies reveal that nitroso compounds often participate in nucleophilic substitution (SN2) or radical-mediated pathways. For chloroalkanes, reaction thermochemistry data (e.g., ΔrG° = 31.6 ± 0.84 kJ/mol for CN⁻ adducts ) highlight solvent-free kinetic barriers. Advanced techniques like time-resolved photoelectron spectroscopy could probe nitroso-specific transient intermediates.

Q. How can phase-change data inform experimental design for 2-chloro-2-nitroso-propane storage?

Phase diagrams for analogous compounds (e.g., 2-bromo-2-methylpropane) show melting points (~32–34°C) and boiling points (~202°C) , suggesting nitroso derivatives may require cryogenic storage. Henry’s law constants (e.g., 7.46–7.53 cal/mol·K for liquid heat capacity ) guide solubility predictions in solvents like methylene chloride, critical for reaction quenching.

Q. What strategies validate the environmental persistence of 2-chloro-2-nitroso-propane?

Biodegradation assays (e.g., OECD 301F) and QSAR modeling can predict persistence. Reference EPA frameworks for nitrosoamines (e.g., N-nitroso-di-n-propylamine ) suggest monitoring nitroso group redox lability via cyclic voltammetry. Henry’s law constants (e.g., 0.973 g/cm³ for 2-chloro-2-methylpropane ) inform volatility assessments.

Methodological Guidance

  • Data Contradiction Analysis : Compare experimental ΔfH° values (e.g., calorimetry vs. computational) using error propagation models .
  • Reaction Optimization : Use high-pressure mass spectrometry to quantify ion-molecule reaction kinetics , or apply microkinetic modeling for nitroso group dynamics.
  • Safety Protocols : Follow Sigma-Aldrich guidelines for handling chloro-nitroso compounds, including fume hood use and inert-atmosphere techniques .

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